2'-Fluoro-2-phenylacetophenone

Vue d'ensemble

Description

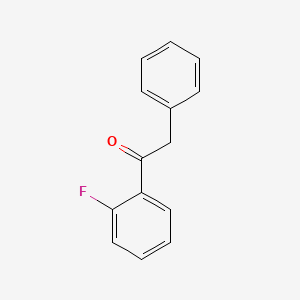

2’-Fluoro-2-phenylacetophenone is an organic compound with the molecular formula C14H11FO. It is a derivative of acetophenone, where a fluorine atom is substituted at the 2’ position of the phenyl ring. This compound is typically found as a white to pale yellow crystalline solid and is used in various chemical synthesis processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-2-phenylacetophenone can be achieved through several methods. One common method involves the Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride using aluminum chloride as a catalyst. Another method includes the reaction of fluoroarenes with phenylacetic acid in the presence of Lewis acids like boron trifluoride.

Industrial Production Methods: In an industrial setting, the preparation of 2’-Fluoro-2-phenylacetophenone may involve the use of magnesium chips, ethyl alcohol, and carbon tetrachloride solution. The reaction is initiated, followed by the addition of methyl tertiary butyl ether and diethyl malonate. The mixture is then refluxed, and fluorobenzoyl chloride is added to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2’-Fluoro-2-phenylacetophenone undergoes various chemical reactions, including:

Nucleophilic Addition Reactions: The carbonyl group can react with nucleophiles to form new carbon-carbon bonds.

Condensation Reactions: The compound can react with other carbonyl compounds to form more complex molecules.

Friedel-Crafts Reactions: The aromatic ring can be further substituted using Friedel-Crafts acylation or alkylation reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Addition: Common nucleophiles include Grignard reagents and organolithium compounds.

Condensation: Aldehydes and ketones are typical reactants in condensation reactions.

Friedel-Crafts: Aluminum chloride or other Lewis acids are used as catalysts.

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic addition can yield alcohols, while condensation reactions can produce β-hydroxy ketones or α,β-unsaturated ketones.

Applications De Recherche Scientifique

2’-Fluoro-2-phenylacetophenone has several applications in scientific research:

Medicinal Chemistry: The presence of the fluorine atom and the ketone functional group may contribute to various biological activities.

Material Science: Fluorinated aromatic compounds are often used in the development of functional materials due to their unique properties.

Mécanisme D'action

The mechanism of action of 2’-Fluoro-2-phenylacetophenone involves its interaction with various molecular targets and pathways. The fluorine atom can influence the electronic properties of the molecule, potentially altering its reactivity and interactions with biological targets. The carbonyl group can participate in nucleophilic addition reactions, forming intermediates that may interact with enzymes or receptors .

Comparaison Avec Des Composés Similaires

Acetophenone: The parent compound, lacking the fluorine substitution.

4’-Fluoroacetophenone: A similar compound with the fluorine atom at the 4’ position.

2’-Chloro-2-phenylacetophenone: A compound with a chlorine atom instead of fluorine at the 2’ position.

Uniqueness: 2’-Fluoro-2-phenylacetophenone is unique due to the presence of the fluorine atom at the 2’ position, which can significantly alter its electronic properties and reactivity compared to non-fluorinated or differently substituted acetophenones.

Activité Biologique

2'-Fluoro-2-phenylacetophenone is an organic compound with the molecular formula C14H11FO. It is characterized by a fluorine atom substituted at the 2' position of the phenyl ring, which significantly influences its biological activity and chemical reactivity. This compound typically appears as a white to pale yellow crystalline solid and has garnered interest in various scientific fields, particularly medicinal chemistry and material sciences.

The biological activity of this compound is primarily attributed to its structural features, including the carbonyl group and the presence of fluorine. The fluorine atom enhances the compound's electrophilic character, allowing it to participate in nucleophilic addition reactions, which can lead to the formation of biologically relevant intermediates. These intermediates may interact with various enzymes and receptors, influencing metabolic pathways and potentially exhibiting therapeutic effects.

Interaction Studies

Research indicates that this compound exhibits notable reactivity with nucleophiles and electrophiles. Its interactions can be optimized for applications such as photoinitiation in polymerization processes and drug design. The electronegative nature of fluorine alters reaction rates and product distributions, making it a valuable component in synthetic chemistry.

Potential Applications

- Medicinal Chemistry : Due to its unique electronic properties, this compound may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases.

- Material Science : Its fluorinated structure allows for enhanced stability and reactivity in developing functional materials, such as coatings and polymers.

- Crystallography : The crystal structure determined through X-ray diffraction provides insights into molecular packing and intermolecular interactions, crucial for understanding its physical properties.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C14H11FO | Fluorine at the 2' position enhances reactivity |

| 4'-Fluoroacetophenone | C14H11F | Fluorine at the 4' position; used as an impurity marker |

| 2,2-Dimethoxy-2-phenylacetophenone | C16H16O3 | Contains methoxy groups; utilized as a photoinitiator |

| 4-Methyl-2-phenylacetophenone | C15H14O | Methyl substitution instead of fluorine; different reactivity |

The distinct placement of the fluorine atom in this compound imparts unique electronic characteristics that differentiate it from other acetophenone derivatives.

Study on Reactivity Patterns

A study conducted by researchers focused on the reactivity of this compound with various nucleophiles. The findings indicated that the presence of fluorine significantly increased the rate of nucleophilic attack compared to non-fluorinated analogs. This enhanced reactivity was attributed to the strong electronegative influence of the fluorine atom, which stabilizes transition states during chemical reactions .

Computational Modeling in Drug Discovery

Photoinitiator Applications

In material science, studies have shown that this compound can act as an effective photoinitiator in UV-curable coatings. Its unique structure allows it to absorb UV light efficiently, leading to rapid polymerization processes. This application highlights its versatility beyond traditional organic synthesis .

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKNRBRFLQSIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507113 | |

| Record name | 1-(2-Fluorophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77294-82-7 | |

| Record name | 1-(2-Fluorophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.